1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropane-1-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of cyclopropane-1-carbaldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents, halogenating agents.
Major Products Formed:
Oxidation: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biochemical effects .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
- 1-Methyl-1H-pyrazole-4-carboxaldehyde
- 1-Methyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a pyrazole ring and a cyclopropane ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)8(6-11)2-3-8/h4-6H,2-3H2,1H3 |
InChI Key |
KJINGICOQWLBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)C=O |
Origin of Product |
United States |
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